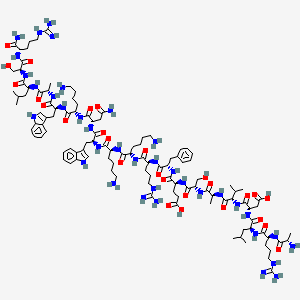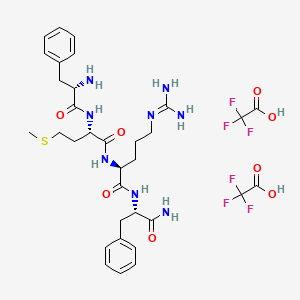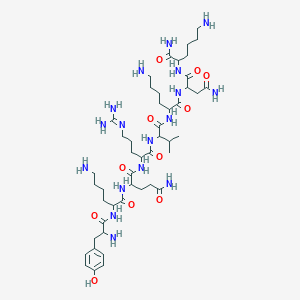
298202-25-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with CAS number 298202-25-2 is known as IRBP (1-20) (human) . It is the 1 to 20 amino acid N-terminal fragment of the interphotoreceptor retinoid binding protein (IRBP). IRBP, also known as retinol binding protein-3 (RBP-3), is a 1264 amino acid residue glycolipoprotein residing in the interphotoreceptor matrix where it is the major extracellular retinoid-binding protein .
Molecular Structure Analysis
The molecular structure of IRBP (1-20) (human) is represented by the sequence: H-Gly-Pro-Thr-His-Leu-Phe-Gln-Pro-Ser-Leu-Val-Leu-Asp-Met-Ala-Lys-Val-Leu-Leu-Asp-OH . The molecular formula is C101H164N24O28S and it has a molecular weight of 2194.62 .
Physical And Chemical Properties Analysis
IRBP (1-20) (human) appears as a freeze-dried solid . It is soluble in water . The compound should be stored desiccated, frozen, and in the dark .
Aplicaciones Científicas De Investigación
The Beauty and Benefits of Science
Scientific research explores the universe's mysteries and creates technologies that benefit humanity. The 2013 AAAS Annual Meeting emphasized this theme, highlighting the intersection of beauty and utility in science, from deep cosmic inquiries to practical applications that enhance our lives and economies (Press, 2013).
Enhancing the Reliability of Science
Reliable and efficient research fosters credibility and accelerates discovery. Measures such as optimizing methods, reporting, dissemination, reproducibility, evaluation, and incentives can significantly boost the transparency and efficiency of scientific research. These measures, backed by empirical studies and simulations, require widespread adoption and iterative evaluation for broad implementation (Munafo et al., 2017).
Data Sharing in the Scientific Community
In the 21st century, scientific research is data-intensive and collaborative. Data sharing, a crucial part of the scientific method, allows for verification and extension of research. However, factors like lack of time and funding impede electronic data availability. While researchers are generally satisfied with the initial phases of data management, long-term data preservation remains a challenge. Organizations often do not provide adequate data management support, affecting both short-term and long-term phases. However, under certain conditions, such as formal citation and sharing reprints, researchers are more willing to share data (Tenopir et al., 2011).
The Role of Science in Society
Research Metrics and Scientific Progress
The "publish or perish" adage in scientific research underscores the increasing importance of publishing work, which has become critical for career progression. Bibliographical research metrics like the Journal Impact Factor and h-index define a journal's academic reputation and a researcher's output. Understanding the interplay between authors, readers, and editors is vital for successful publishing in this competitive environment (Grech & Rizk, 2018).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
Número CAS |
298202-25-2 |
|---|---|
Fórmula molecular |
C₁₀₁H₁₆₄N₂₄O₂₈S |
Peso molecular |
2194.59 |
Secuencia |
One Letter Code: GPTHLFQPSLVLDMAKVLLD |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












